molecular formula C12H17ClN2 B15278695 1-[(2-Chloropyridin-3-yl)methyl]azepane

1-[(2-Chloropyridin-3-yl)methyl]azepane

Cat. No.: B15278695
M. Wt: 224.73 g/mol
InChI Key: ZTANLIAUMNUPMJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[(2-Chloropyridin-3-yl)methyl]azepane typically involves the reaction of 2-chloropyridine with azepane under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the azepane, followed by the addition of 2-chloropyridine to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(2-Chloropyridin-3-yl)methyl]azepane undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-Chloropyridin-3-yl)methyl]azepane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Chloropyridin-3-yl)methyl]azepane involves its interaction with specific molecular targets. The chloropyridine moiety can interact with various enzymes and receptors, potentially modulating their activity. The azepane ring provides structural stability and influences the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

1-[(2-Chloropyridin-3-yl)methyl]azepane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the chloropyridine and azepane moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

1-[(2-chloropyridin-3-yl)methyl]azepane

InChI

InChI=1S/C12H17ClN2/c13-12-11(6-5-7-14-12)10-15-8-3-1-2-4-9-15/h5-7H,1-4,8-10H2

InChI Key

ZTANLIAUMNUPMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC2=C(N=CC=C2)Cl

Origin of Product

United States

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